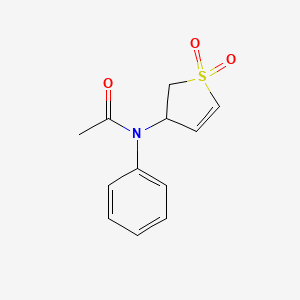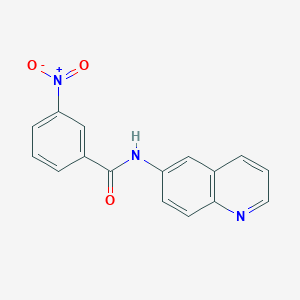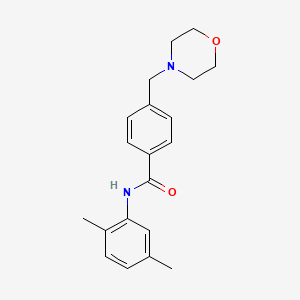![molecular formula C22H30N2O B5034524 1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5034524.png)
1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[4-[(6,6-Dimethyl-2-bicyclo[311]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound with a unique structure that includes a bicyclic ring system, a piperazine ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps, starting with the preparation of the bicyclic ring system. The key steps include:
Formation of the Bicyclic Ring System: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by functional group modifications to introduce the dimethyl groups.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the bicyclic ring system is replaced by the piperazine moiety.
Introduction of the Phenyl Group: The phenyl group can be attached via a Friedel-Crafts acylation reaction, where the piperazine derivative reacts with a phenyl ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the Friedel-Crafts acylation, as well as the development of efficient purification methods such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH₄) for milder reductions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperazine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of 1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The bicyclic ring system and piperazine ring can enhance the compound’s ability to cross biological membranes and reach its target sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]methanone: Similar structure but with a methanone group instead of an ethanone group.
1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]propanone: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness
The uniqueness of 1-[4-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of the bicyclic ring system provides rigidity and stability, while the piperazine ring offers potential for biological activity.
Eigenschaften
IUPAC Name |
1-[4-[4-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-16(25)17-5-8-20(9-6-17)24-12-10-23(11-13-24)15-18-4-7-19-14-21(18)22(19,2)3/h4-6,8-9,19,21H,7,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSZNYCHGCSWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CCC4CC3C4(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-ethylpyrrolidin-2-yl)methyl]adamantane-1-carboxamide;hydrochloride](/img/structure/B5034458.png)
![Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B5034459.png)
![(5Z)-2-sulfanylidene-5-[[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B5034470.png)



![2-(2-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenoxy)ethanol](/img/structure/B5034486.png)
![4-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5034493.png)
![2-methoxy-4-methyl-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5034508.png)
![1-Chloro-3-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5034528.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5034535.png)

![N-(2,5-dimethoxyphenyl)-6-(3-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5034551.png)
